

Application Notes & Protocols for Rubixanthin Extraction from Plant Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubixanthin*

Cat. No.: *B192290*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed methodologies for the extraction, purification, and quantification of **rubixanthin** from plant materials. **Rubixanthin**, a natural xanthophyll pigment with a characteristic red-orange color, is a valuable bioactive compound with potential applications in the pharmaceutical, nutraceutical, and food industries. The following protocols cover conventional and modern green extraction techniques, post-extraction purification, and analytical quantification, supported by quantitative data and procedural diagrams.

Introduction to Rubixanthin

Rubixanthin (E161d) is an oxygenated carotenoid, specifically a xanthophyll, derived from the hydrocarbon backbone of γ -carotene.^[1] As a polar carotenoid, it is more soluble in alcohols and other polar organic solvents compared to its non-polar carotene counterparts.^[2]

Rubixanthin is noted for its red-orange hue and is found in various plant tissues, most notably in the hips of Rosa species (e.g., Rosa canina, Rosa rubiginosa) and the fruits of Pitanga (*Eugenia uniflora* L.).^{[3][4][5]} Carotenoids, including **rubixanthin**, are sensitive to light, heat, oxygen, and acidic conditions; therefore, extraction procedures must be designed to minimize degradation.^[6]

General Sample Preparation

Proper sample preparation is critical for efficient extraction. The primary goal is to increase the surface area of the plant material and disrupt cell walls to allow the solvent to access the target

carotenoids.

Protocol 2.1: Preparation of Plant Material

- Harvesting and Selection: Collect fresh, mature fruits (e.g., rose hips, pitanga) at their peak ripeness, as carotenoid content can vary with maturity.[\[7\]](#)
- Cleaning and Separation: Wash the plant material thoroughly with deionized water to remove surface contaminants. For fruits like rose hips, separate the flesh from seeds and other unwanted parts, as the flesh typically contains the highest concentration of pigments.
- Drying (Lyophilization): For materials with high water content, freeze-drying (lyophilization) is the preferred method to preserve the integrity of thermolabile compounds like **rubixanthin**. [\[5\]](#) Freeze-dry the plant material until a constant weight is achieved (typically 24-48 hours).
- Grinding: Mill the dried plant material into a fine, homogenous powder (particle size < 1 mm). [\[8\]](#) This significantly increases the surface area for solvent penetration.
- Storage: Store the resulting powder in an airtight, opaque container under a nitrogen or argon atmosphere at -20°C or below to prevent oxidative and light-induced degradation prior to extraction.[\[9\]](#)

Extraction Methodologies

Protocol: Conventional Solvent Extraction (CSE)

This method is widely used due to its simplicity. The choice of solvent is critical; for polar xanthophylls like **rubixanthin**, polar solvents are most effective.

Materials & Equipment:

- Prepared plant powder
- Solvents: Ethanol (96%), Acetone, or a mixture of Hexane/Acetone (1:1 v/v)[\[10\]](#)
- Antioxidant: Butylated hydroxytoluene (BHT)
- Acid Neutralizer: Calcium carbonate (CaCO_3) or Magnesium oxide (MgO)[\[5\]](#)

- Erlenmeyer flasks, magnetic stirrer, sonicator
- Centrifuge and/or vacuum filtration apparatus
- Rotary evaporator

Procedure:

- Weigh 5 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask wrapped in aluminum foil to protect from light.
- Add a small amount of CaCO₃ or MgO (~0.5 g) to neutralize plant acids that can degrade carotenoids.^[5]
- Prepare 100 mL of the chosen extraction solvent (e.g., 96% Ethanol). Add BHT to the solvent to a final concentration of 0.1% (w/v) to prevent oxidation.
- Add the solvent to the flask containing the plant powder.
- Seal the flask and agitate the slurry using a magnetic stirrer for 12-24 hours at room temperature. Alternatively, for faster extraction, use an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40-50°C).^[8]
- Separate the extract from the solid residue by centrifuging at 4000 rpm for 10 minutes, followed by decanting the supernatant. For a more complete separation, perform vacuum filtration.
- Repeat the extraction process on the solid residue two more times with fresh solvent to ensure exhaustive extraction.
- Pool the collected supernatants.
- Concentrate the extract to dryness under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.
- Re-dissolve the obtained oleoresin in a known, minimal volume of a suitable solvent for purification and analysis. Store the extract at -20°C under nitrogen.

Protocol: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (SC-CO₂) is a green, highly selective alternative to conventional solvent extraction. It is particularly effective for carotenoids and leaves no toxic residual solvent. This protocol is based on the successful extraction of **rubixanthin** from *Eugenia uniflora* L.[3][5]

Materials & Equipment:

- Prepared plant powder (freeze-dried)
- Supercritical Fluid Extractor system
- Food-grade CO₂
- Co-solvent (optional, for enhanced polarity): Ethanol

Procedure:

- Load approximately 50-100 g of the freeze-dried plant powder into the extractor vessel of the SFE system.
- Set the system parameters to the optimal conditions for **rubixanthin** extraction:
 - Temperature: 60°C
 - Pressure: 250 bar (25 MPa)
 - CO₂ Flow Rate: 2-4 mL/min
- (Optional) If a co-solvent is used to increase the polarity of the supercritical fluid, introduce ethanol at a concentration of 5-15% (w/w).[1]
- Begin the extraction process by pumping SC-CO₂ through the vessel. The extraction time will depend on the vessel size and flow rate, typically ranging from 90 to 180 minutes.
- The carotenoids dissolve in the SC-CO₂ and are carried to a separator vessel, where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and

the extract (oleoresin) to precipitate.

- Collect the oleoresin from the separator.
- Store the resulting extract under the same protective conditions as described for CSE.

Other Advanced Extraction Methods

- Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation in the solvent, disrupting cell walls and enhancing mass transfer. It significantly reduces extraction time and solvent consumption compared to maceration.[\[11\]](#) [\[12\]](#)
- Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, causing localized heating and pressure gradients that rupture cell structures. This method is extremely rapid, often completing extraction in minutes.[\[8\]](#)[\[11\]](#)
- Enzyme-Assisted Extraction (EAE): This method involves pre-treating the plant material with specific enzymes (e.g., cellulases, pectinases) to hydrolyze the cell wall components. This enzymatic degradation allows for much easier solvent penetration and can dramatically increase the yield of intracellular compounds.

Post-Extraction Purification

Crude plant extracts contain a mixture of compounds, including chlorophylls, lipids, and esterified xanthophylls. Saponification is a crucial step to purify the extract by hydrolyzing esters and removing interfering fats and oils.

Protocol 4.1: Saponification of Xanthophyll Esters

- Dissolve the crude oleoresin in a minimal amount of a suitable alcohol, such as isopropanol or methanol.[\[1\]](#)
- Prepare a 10-45% (w/v) solution of potassium hydroxide (KOH) in the same alcohol (methanolic KOH or isopropanolic KOH).
- Add the alkaline solution to the extract mixture. A typical ratio is 1:1 (oleoresin to 45% KOH solution, w/w).[\[1\]](#)

- Heat the mixture to 65-70°C under constant agitation in a light-protected vessel for 60-90 minutes to complete the hydrolysis of esters.[1]
- After saponification, cool the mixture. Add deionized water (2-3 times the volume of the reaction mixture) to precipitate the free xanthophylls, which are insoluble in the aqueous-alcoholic phase.
- Collect the precipitated **rubixanthin** crystals by filtration.
- Wash the crystals thoroughly with warm deionized water until the pH of the filtrate is neutral.
- Dry the purified **rubixanthin** crystals under vacuum at a low temperature (<40°C).

Quantification of Rubixanthin

5.1. Spectrophotometric Analysis

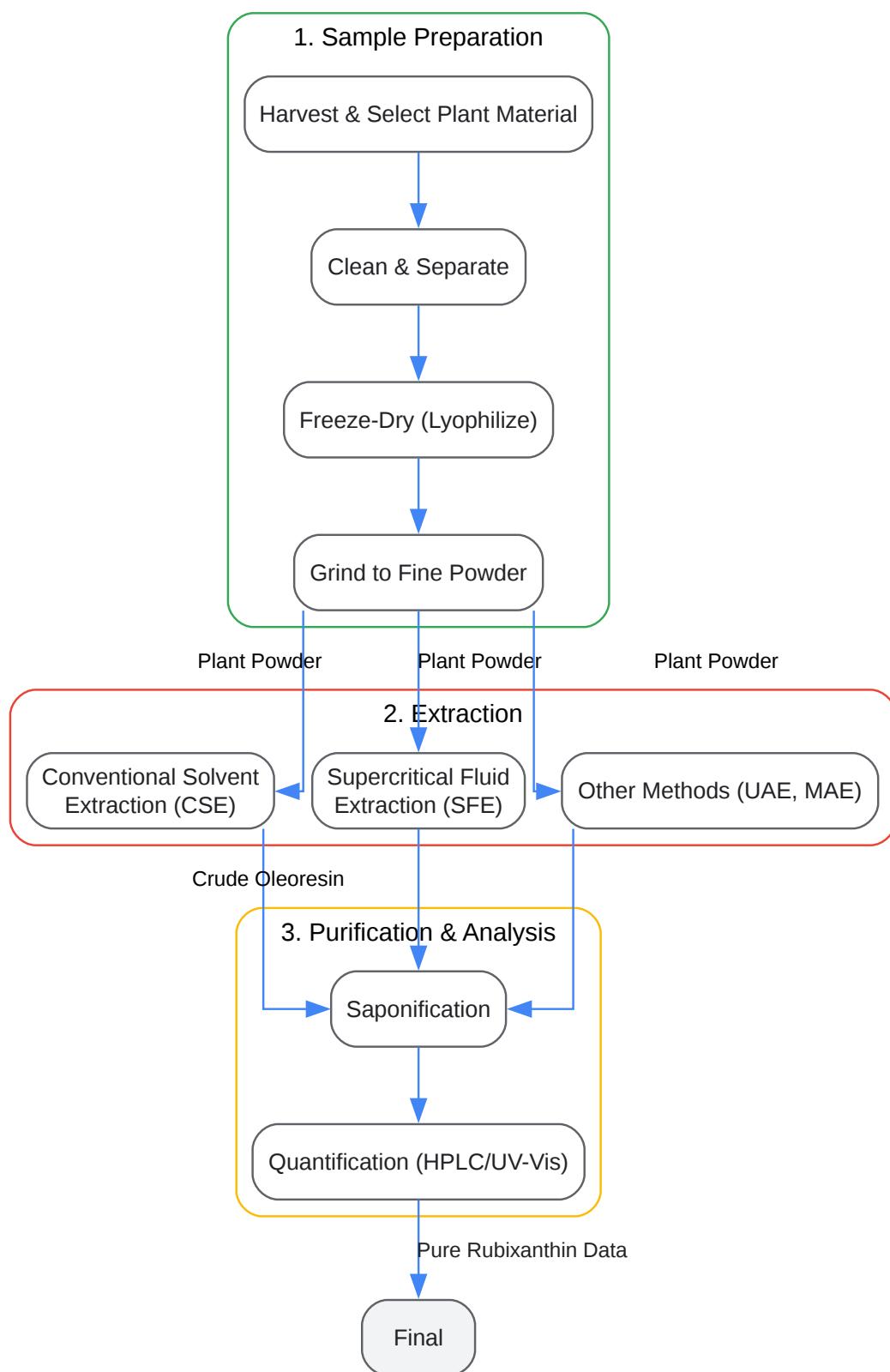
This method is suitable for rapid estimation of total carotenoid content. For a more accurate quantification of **rubixanthin**, a preliminary chromatographic separation is recommended to avoid interference from other pigments.

- Accurately weigh a portion of the dried extract and dissolve it in a known volume of a suitable solvent (e.g., ethanol, hexane).
- Perform a spectral scan from 400 nm to 550 nm using a UV-Vis spectrophotometer to determine the exact wavelength of maximum absorbance (λ_{max}). **Rubixanthin**'s absorption spectrum is similar to that of γ -carotene, with a primary peak expected around 462 nm.[1][2]
- Measure the absorbance of the solution at the determined λ_{max} . Ensure the absorbance reading is within the linear range of the instrument (typically 0.2-0.8). Dilute the sample if necessary.
- The concentration of **rubixanthin** can be estimated using the Beer-Lambert law ($A = \epsilon bc$), but a specific extinction coefficient (ϵ) for **rubixanthin** in the chosen solvent is required. In its absence, results are often reported as total carotenoids.

5.2. High-Performance Liquid Chromatography (HPLC)

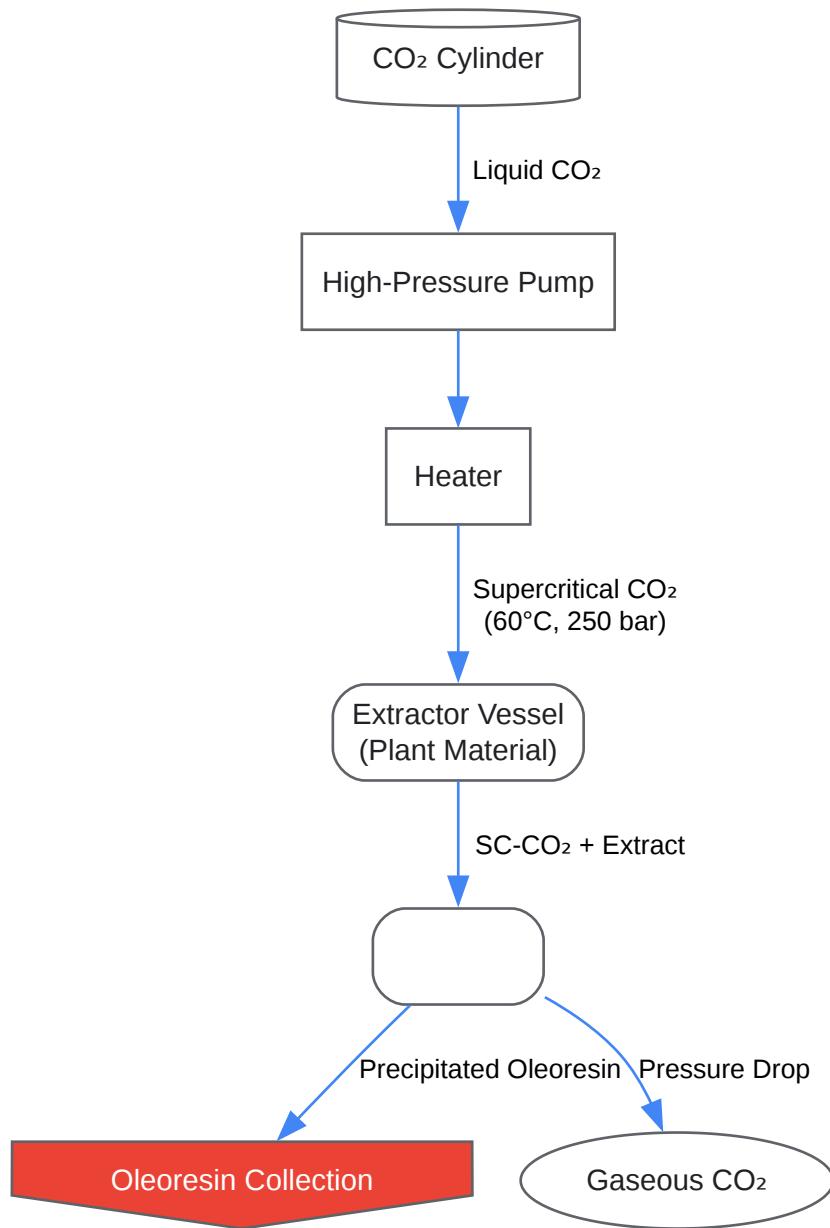
HPLC is the gold standard for the accurate separation, identification, and quantification of individual carotenoids in a mixture.

- Sample Preparation: Dilute the purified extract in the mobile phase and filter through a 0.22 μm syringe filter before injection.
- Chromatographic Conditions (Example):
 - Column: C30 reverse-phase column (ideal for carotenoid isomer separation).
 - Mobile Phase: A gradient system of solvents such as Methanol, Methyl-tert-butyl ether (MTBE), and water.
 - Detector: Photodiode Array (PDA) detector, scanning from 250-600 nm, with quantification at the λ_{max} of **rubixanthin** (~462 nm).
- Quantification: Identify the **rubixanthin** peak by comparing its retention time and spectral data with a certified **rubixanthin** standard. Quantify the concentration by creating a calibration curve with the standard.[\[7\]](#)


Quantitative Data Summary

The efficiency of **rubixanthin** extraction varies significantly with the plant source and method used.

Extraction Method	Plant Source	Key Parameters	Rubixanthin Content / Yield	Reference
Supercritical Fluid Extraction (SFE)	Eugenia uniflora L. (Pitanga) Pulp	60°C, 250 bar, SC-CO ₂	74% recovery from pulp; extract contained ~1751 µg/g rubixanthin	[3][5]
Solvent Extraction	Rosa species	Not Specified	703.7 ppm (70.37 mg/100g) in dried fruit	[3]
Solvent Extraction (n-hexane)	Rosa canina	Maceration	Identified via HPLC; relative concentration lower than β-carotene	[7]


Diagrams and Workflows

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for **rubixanthin** extraction from plant material.

Supercritical Fluid Extraction (SFE) Process

[Click to download full resolution via product page](#)

Caption: Diagram of the Supercritical Fluid Extraction (SFE) process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RUBIXANTHIN - Ataman Kimya [atamanchemicals.com]
- 2. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rubixanthin - Wikipedia [en.wikipedia.org]
- 6. cir-safety.org [cir-safety.org]
- 7. Supercritical Extraction of Carotenoids from Rosa canina L. Hips and their Formulation with β -Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Bioactive Compound Extraction from Rose Hips Using Pulsed Electric Field (PEF) Treatment: Impacts on Polyphenols, Carotenoids, Volatiles, and Fermentation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of carotenoids and vitamin E in R. rugosa and R. canina: Comparative analysis [agris.fao.org]
- To cite this document: BenchChem. [Application Notes & Protocols for Rubixanthin Extraction from Plant Material]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192290#methods-for-rubixanthin-extraction-from-plant-material>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com